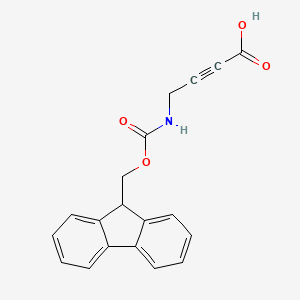

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid is an Fmoc-protected amino acid derivative featuring a but-2-ynoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The but-2-ynoic acid moiety introduces a rigid, linear alkyne group, which distinguishes it from saturated or olefinic analogs. This structural rigidity may influence peptide conformation, stability, and interactions in biochemical systems.

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,11-12H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYYVGHBHUKCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Alkyne: The protected amino compound is then subjected to a reaction with propargyl bromide to introduce the alkyne functionality.

Final Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: Employed in the synthesis of peptides and proteins for studying biological processes.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The alkyne functionality allows for further chemical modifications, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or molecules .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Reactivity: The triple bond in 4-(Fmoc-amino)but-2-ynoic acid offers unique reactivity for cycloaddition reactions, unlike enoic or saturated analogs.

- Stability : Fmoc protection remains stable under SPPS conditions, but the alkyne group may require inert atmospheres to prevent oxidation .

- Biological Impact : Rigid analogs like the target compound are prioritized in constrained peptide therapeutics (e.g., macrocycles) to enhance target binding .

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid, commonly referred to as Fmoc-But-2-ynoic acid, is a compound that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, synthesis methods, and applications in research and medicine.

- Molecular Formula : C19H15NO4

- Molecular Weight : 321.33 g/mol

- CAS Number : 1189357-50-3

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group used in the synthesis of peptides.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group of butynoic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

- Reaction Conditions : The reaction is usually performed in organic solvents like dichloromethane or dimethylformamide at room temperature, ensuring high yield and purity.

The primary biological activity associated with Fmoc-protected amino acids like this compound is their role as building blocks in peptide synthesis. The Fmoc group provides stability during synthesis and can be selectively removed under mild basic conditions, allowing for the formation of biologically active peptides.

Applications in Research

- Peptide Synthesis : Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides for various biological studies.

- Drug Development : Compounds like Fmoc-but-2-ynoic acid are investigated for their potential as precursors in the development of peptide-based therapeutics, particularly in targeting specific biological pathways .

Study on Antimicrobial Peptides

A study evaluated the incorporation of Fmoc-protected amino acids into antimicrobial peptides, demonstrating enhanced stability and activity against bacterial strains. The results indicated that peptides synthesized with Fmoc-but-2-ynoic acid exhibited improved antimicrobial properties compared to those synthesized with traditional amino acids.

Research on Enzyme Inhibition

Another investigation focused on the use of Fmoc-protected amino acids in developing enzyme inhibitors. The study found that specific modifications to the peptide structure, including the incorporation of this compound, led to increased potency against target enzymes involved in disease pathways .

Comparative Analysis

The following table summarizes key features of similar compounds used in peptide synthesis:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Fmoc-Ala-OH | 14122-45-3 | Commonly used as a standard building block |

| Fmoc-Leu-OH | 14485-46-0 | Known for its hydrophobic properties |

| Fmoc-Gly-OH | 14784-77-0 | Smallest amino acid; enhances flexibility |

Q & A

Q. What is the role of the Fmoc group in 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling reactions. The stability of the Fmoc group under acidic conditions allows orthogonal protection strategies with tert-butyl-based groups for side-chain protection .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

- NMR Spectroscopy : Proton and carbon-13 NMR are used to confirm the presence of the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and the alkyne moiety (C≡CH resonance).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₉H₁₅NO₄: calculated 321.34 g/mol) .

- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How does the alkyne moiety in this compound enable click chemistry applications?

The but-2-ynoic acid structure contains a terminal alkyne group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows site-specific conjugation to azide-functionalized biomolecules (e.g., glycans or peptides) for applications in bioconjugation or probe design. Optimization requires inert atmospheres (argon) to prevent oxidation and copper(I) catalysts (e.g., TBTA) to enhance reaction efficiency .

Q. What strategies mitigate steric hindrance during coupling reactions involving this compound in SPPS?

Steric challenges arise from the bulky Fmoc group and rigid alkyne backbone. Strategies include:

Q. How can crystallographic data resolve stereochemical uncertainties in Fmoc-protected derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (via the SHELX suite) determines absolute configuration. For non-centrosymmetric structures, the Flack parameter (x) or Rogers’ η parameter validates enantiopurity. High-resolution data (≤1.0 Å) are critical for accurate refinement, particularly when distinguishing between stereoisomers .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported synthetic yields for Fmoc-protected amino acid derivatives?

Yield variations often stem from differences in:

- Solvent Systems : DMF vs. DCM affects solubility of intermediates.

- Deprotection Conditions : Piperidine concentration (10–30%) and duration influence Fmoc removal efficiency.

- Purification Methods : Gradient HPLC vs. flash chromatography may recover different product fractions. Cross-referencing protocols from peer-reviewed syntheses (e.g., microwave vs. conventional heating) helps identify optimal conditions .

Methodological Tables

Q. Table 1. Typical NMR Chemical Shifts for Key Functional Groups

| Functional Group | Proton (δ, ppm) | Carbon (δ, ppm) |

|---|---|---|

| Fmoc aromatic | 7.3–7.8 (m, 8H) | 120–145 |

| Alkyne (C≡CH) | 2.5–3.0 (s, 1H) | 70–85 (C≡C) |

| Carboxylic acid | 10–12 (broad) | 170–175 |

Q. Table 2. Comparison of Coupling Reagents for SPPS

| Reagent | Reaction Time (h) | Yield (%) | Steric Tolerance |

|---|---|---|---|

| HATU | 1–2 | 85–95 | High |

| PyBOP | 1–2 | 80–90 | Moderate |

| DIC/HOBt | 3–4 | 70–80 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.